molecular formula C7H12O3 B1580952 Ethyl 3-methyl-2-oxobutyrate CAS No. 20201-24-5

Ethyl 3-methyl-2-oxobutyrate

Cat. No. B1580952
Key on ui cas rn: 20201-24-5
M. Wt: 144.17 g/mol
InChI Key: CKTYYUQUWFEUCO-UHFFFAOYSA-N
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Patent
US06403561B1

Procedure details

Isopropylmagnesium chloride (2.0M in ether, 200 mmol) was added to a solution of diethyl oxalate (29.23 g, 20.0 mmol) in dry diethyl ether (100 ml) at −70° C. over a period of one hour. The mixture was stirred at −70° C. for a further half an hour and then poured immediately into a vigorously stirred suspension of ice (80 g), diethyl ether (100 ml) and concentrated HCl (18 ml). The aqueous phase was separated out and the organic phase washed with water (100 ml) and then dried (MgSO4) and the solvent was removed in order to leave the desired product in the form of a colourless oil.
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
29.23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Cl)([CH3:3])[CH3:2].[C:6]([O:13][CH2:14][CH3:15])(=[O:12])[C:7]([O:9]CC)=O.Cl>C(OCC)C>[O:9]=[C:7]([CH:1]([CH3:3])[CH3:2])[C:6]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
200 mmol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
29.23 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
ice
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −70° C. for a further half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated out
WASH
Type
WASH
Details
the organic phase washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in order

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)OCC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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